Desacetylrifampicin
Overview
Description
Mechanism of Action
Target of Action
Desacetylrifampicin, also known as 25-Desacetyl Rifampicin, primarily targets the DNA-dependent RNA polymerase in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA .
Mode of Action
This compound interacts with its target by binding to the β-subunit of the DNA-dependent RNA polymerase . This binding suppresses the synthesis of RNA, thereby inhibiting the growth and replication of the bacteria .
Biochemical Pathways
The action of this compound affects the RNA synthesis pathway in Mycobacterium tuberculosis . By inhibiting the DNA-dependent RNA polymerase, it disrupts the transcription process, leading to a suppression of RNA synthesis and ultimately causing cell death .
Pharmacokinetics
This compound is a metabolite of Rifampicin, produced through the deacetylation process by esterases . The pharmacokinetics of this compound is characterized by a two-compartment model linked to the Rifampicin model . The apparent clearance of this compound is estimated at 95.8 L/h for 70 kg adults . It’s important to note that several factors, including malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products, can alter the exposure and/or efficacy of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it disrupts the normal functioning of the bacteria, leading to cell death . This makes this compound an effective agent in the treatment of tuberculosis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the exposure of this compound has considerable inter- and intra-individual variability that could be reduced by administration during fasting . Furthermore, the presence of other diseases or conditions, such as HIV infection or diabetes mellitus, can also impact the pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
Desacetylrifampicin plays a significant role in biochemical reactions, particularly in the context of its antimicrobial activity. It interacts with several enzymes and proteins, including DNA-dependent RNA polymerase. This compound binds to the β-subunit of this enzyme, inhibiting RNA synthesis and thereby exerting its bactericidal effects . Additionally, this compound is a substrate for the drug efflux pump P-glycoprotein, which influences its distribution and excretion .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of RNA, which is crucial for protein production and cell replication. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with DNA-dependent RNA polymerase disrupts the transcription process, leading to reduced bacterial proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the β-subunit of DNA-dependent RNA polymerase, which inhibits the enzyme’s activity and suppresses RNA synthesis . This action is similar to that of rifampicin, although this compound is less potent. The inhibition of RNA synthesis prevents the bacteria from producing essential proteins, ultimately leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antimicrobial properties for a significant period, although its efficacy may decrease with prolonged exposure . Additionally, the stability of this compound can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antimicrobial activity without notable adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These toxic effects highlight the importance of careful dosage management in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert rifampicin to this compound . This metabolite is then further processed by the liver and excreted via bile and urine. The involvement of enzymes such as cytochrome P450 in the metabolism of this compound can influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is a substrate for P-glycoprotein, which facilitates its efflux from cells . This interaction with P-glycoprotein affects the localization and accumulation of this compound in different tissues. Additionally, this compound can cross cellular membranes, allowing it to reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its antimicrobial effects. The compound’s ability to bind to DNA-dependent RNA polymerase allows it to target bacterial cells effectively . This compound does not appear to undergo significant post-translational modifications that would alter its localization or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Desacetylrifampicin is primarily produced through the biotransformation of rifampicin. This process involves the enzymatic deacetylation of rifampicin by esterases in the liver. The reaction conditions typically involve maintaining a physiological pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of this compound involves the use of microbial biotransformation. The filamentous fungus Cunninghamella elegans has been shown to effectively transform rifampicin into this compound through oxidation, demethylation, and mono-oxidation reactions. This method is cost-effective and aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Desacetylrifampicin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of rifampicin quinone.
Reduction: This reaction involves the gain of electrons or hydrogen, although it is less common for this compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under basic conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed:
Rifampicin Quinone: Formed through oxidation.
Novel Metabolites: Formed through microbial transformation.
Scientific Research Applications
Desacetylrifampicin has several scientific research applications, including:
Chemistry: Used as a model compound to study the biotransformation of antibiotics and the development of new drug candidates.
Biology: Used to study the metabolic pathways of rifampicin and its effects on microbial resistance.
Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of rifampicin and its metabolites.
Industry: Used in the development of cost-effective and sustainable production methods for antibiotics
Comparison with Similar Compounds
Rifampicin: The parent compound from which desacetylrifampicin is derived.
Rifampicin Quinone: An oxidized form of rifampicin.
3-Formyl-rifampicin: A degradation product of rifampicin.
Comparison: this compound is unique in its formation through enzymatic deacetylation, retaining significant antimicrobial activity. Unlike rifampicin quinone and 3-formyl-rifampicin, this compound is a major active metabolite with a well-defined role in the pharmacokinetics of rifampicin .
Properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12-,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJZTIJOBQNKDR-OACVHIRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-99-6 | |
Record name | 25-Desacetylrifampicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16783-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 25-Deacetylrifampicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25-DESACETYLRIFAMPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV5B51Z0LN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Desacetylrifampicin exert its antibacterial effect?
A: Like its parent compound Rifampicin, this compound inhibits bacterial DNA-dependent RNA polymerase, specifically targeting the β-subunit. This binding prevents RNA synthesis, halting bacterial growth. []
Q2: How does the pharmacokinetic profile of this compound compare to Rifampicin?
A: this compound generally exhibits a lower plasma concentration and a slightly longer half-life than Rifampicin. Studies in neonates found this compound present in all plasma samples, indicating elimination via both renal and metabolic pathways. [] Research in healthy volunteers showed rapid absorption of both compounds, with peak concentrations reached in under an hour. This compound appeared later in plasma, indicative of its formation through Rifampicin metabolism. []
Q3: Does Rifampicin induce its own metabolism, and how does this affect this compound levels?
A: Yes, Rifampicin is a potent inducer of hepatic microsomal enzymes, leading to self-induction of its metabolism. This results in a shortened half-life for Rifampicin and potentially influences this compound levels. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C41H56N4O11, and its molecular weight is 776.9 g/mol.
Q5: What analytical techniques are commonly employed to measure this compound concentrations?
A: High-Performance Liquid Chromatography (HPLC) is widely used for quantifying this compound in biological samples like plasma and urine. Various HPLC methods have been developed and validated, employing different columns, mobile phases, and detection methods, including UV and mass spectrometry. [, , , , ]
Q6: How do Rifampicin and this compound concentrations in different tissues impact tuberculosis treatment?
A: Adequate drug concentrations at the infection site are crucial for effective tuberculosis treatment. Research has shown that Rifampicin concentrations in spinal tuberculosis lesions are significantly lower in patients with sclerotic bone, suggesting this bone formation hinders drug penetration. [] Additionally, this compound concentrations in the cerebrospinal fluid of children with tuberculous meningitis were found to be lower than plasma concentrations, highlighting the importance of understanding drug distribution to optimize treatment strategies. []
Q7: Are there known mechanisms of resistance to Rifampicin and this compound?
A: Yes, resistance to Rifampicin, and consequently cross-resistance to this compound, typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. These mutations alter the drug binding site, reducing drug efficacy. [, ]
Q8: Can mutations in the rpoB gene of Mycobacterium tuberculosis affect this compound elimination?
A: While more research is needed, a study investigating the influence of rpoB mutations on this compound elimination in urine found no statistically significant effect. []
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